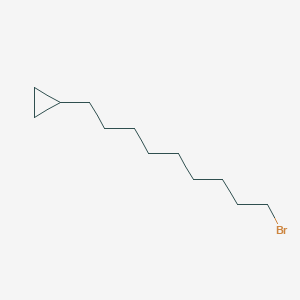

(9-bromononyl)cyclopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

9-bromononylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c13-11-7-5-3-1-2-4-6-8-12-9-10-12/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRUBKPQHCGVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850722-65-5 | |

| Record name | (9-bromononyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9 Bromononyl Cyclopropane and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Formation in Bromoalkyl Derivatives

The construction of the cyclopropane ring is a fundamental step. When the bromoalkyl chain is already present on an olefin precursor, several methods can be employed to form the three-membered ring.

Carbene and Carbenoid Additions to Olefins

Carbene addition to alkenes is a direct method for forming cyclopropane rings. libretexts.orglumenlearning.com Carbenes are neutral, divalent carbon species that are highly reactive and typically generated in situ. libretexts.org The reaction with an alkene's carbon-carbon double bond is a concerted process that occurs in a single step, preserving the stereochemistry of the original olefin. wikipedia.orglibretexts.org

One of the most well-known methods is the Simmons-Smith reaction , which utilizes a carbenoid—a metal-complexed reagent with carbene-like reactivity—rather than a free carbene. libretexts.orglibretexts.org This reaction involves treating an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, which forms an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI). libretexts.orgmdpi.com This reagent then transfers a methylene (B1212753) (CH₂) group to the double bond. libretexts.orgmdpi.com The Simmons-Smith reaction is stereospecific and is often preferred for its reliability, though it can be expensive due to the cost of diiodomethane. wikipedia.org Modifications, such as using diethylzinc (B1219324) (Furukawa modification), can enhance reactivity. wikipedia.orgresearchgate.net While highly effective for simple and electron-rich alkenes, the reaction can be less efficient with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid. wikipedia.orgpurdue.edu

Another approach involves the generation of dihalocarbenes. For instance, treating chloroform (B151607) (CHCl₃) with a strong base like potassium hydroxide (B78521) (KOH) generates dichlorocarbene (B158193) (:CCl₂), which can then add to an alkene to form a dichlorocyclopropane. libretexts.org

| Method | Reagents | Reactive Species | Key Features |

| Simmons-Smith | CH₂I₂, Zn-Cu couple | (Iodomethyl)zinc iodide (ICH₂ZnI) | Stereospecific; good for unfunctionalized alkenes. libretexts.orgwikipedia.org |

| Furukawa Modification | CH₂I₂, Et₂Zn | Diethylzinc carbenoid | Increased reactivity compared to classic Simmons-Smith. wikipedia.org |

| Dihalocarbene Generation | CHCl₃, KOH | Dichlorocarbene (:CCl₂) | Forms dihalogenated cyclopropanes. libretexts.org |

Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysts, particularly those based on rhodium and copper, are widely used to facilitate cyclopropanation reactions, often using diazo compounds as carbene precursors. wikipedia.orgnih.gov These reactions are highly versatile and can be rendered enantioselective through the use of chiral catalysts. wikipedia.orgnih.gov

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are common catalysts that react with a diazo compound to generate a metal carbene intermediate. wikipedia.orgrsc.org This intermediate then reacts with an alkene in a concerted manner to form the cyclopropane ring, retaining the alkene's configuration. wikipedia.org The scope of olefins is broad, encompassing electron-rich, neutral, and electron-poor systems. wikipedia.orgrsc.org The choice of catalyst and the substituents on the diazo compound can be tuned to optimize yield and selectivity. For example, specific chiral rhodium catalysts like Rh₂(S-DOSP)₄ and Rh₂(S-TCPTAD)₄ have been developed for highly enantioselective cyclopropanations. nih.govrsc.org

Cobalt-based catalysts have also emerged as a complementary method, capable of activating dihaloalkanes for cyclopropanation and showing effectiveness with electron-deficient olefins where traditional zinc carbenoids may be inefficient. purdue.edudicp.ac.cn

| Catalyst System | Carbene Precursor | Typical Olefins | Key Features |

| Rhodium(II) Carboxylates | Diazoacetates | Electron-rich, neutral, electron-poor | Broad scope, high stereoselectivity, tunable with chiral ligands. wikipedia.orgnih.gov |

| Copper | Diazo compounds | Various alkenes | Historically significant, still used. wikipedia.orgnih.gov |

| Cobalt Complexes | Dihaloalkanes | Electron-deficient olefins | Complements zinc-based methods, good for challenging substrates. purdue.edudicp.ac.cn |

Intramolecular Cyclization Reactions for Alicyclic Systems

Intramolecular reactions provide a powerful strategy for forming cyclopropane rings, particularly when the required functionality is correctly positioned within a single molecule. A common approach is the 1,3-elimination (or intramolecular Sₙ2 reaction). rsc.org This method involves a substrate containing an acidic proton or a metallic species at the γ-position relative to a leaving group. rsc.orgunibe.ch Under basic conditions or with the appropriate reagents, the substrate cyclizes to form the three-membered ring. rsc.org

For example, γ-haloalkylboronates can undergo a 1,3-elimination process promoted by a nucleophile like fluoride (B91410) to form a cyclopropane. unibe.ch This sequence can be part of a one-pot process starting from a terminal alkene. unibe.ch Similarly, compounds with an electron-withdrawing group (like a phenylsulfonyl group) and a leaving group (like bromide or tosylate) in a 1,3-relationship can undergo base-promoted cyclization. rsc.orgrsc.org The reactivity in these 1,3-eliminations is influenced by the leaving group's ability, with bromide being a very effective nucleofuge in such systems. rsc.org

Another powerful method is the intramolecular cyclopropanation of olefinic diazo compounds, often catalyzed by transition metals like copper or rhodium, which proceeds via a metal-carbenoid insertion mechanism. nih.gov

Incorporation and Functionalization of the Bromoalkyl Chain

An alternative synthetic strategy involves forming the cyclopropane ring first, followed by the introduction or modification of the alkyl chain to incorporate the terminal bromine atom.

Halogenation Procedures for Alkyl Moieties

Direct halogenation of an existing alkylcyclopropane, such as nonylcyclopropane, can be achieved through free-radical mechanisms. Photobromination , which involves the reaction of the alkane with bromine (Br₂) under UV light, is a classic method. uci.edubyjus.com This process proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. byjus.com While photobromination of simple alkylcyclopropanes can lead to ring cleavage as a major competing reaction, specific conditions can favor substitution on the alkyl chain. acs.orgacs.org The selectivity of hydrogen abstraction by the bromine radical generally favors tertiary > secondary > primary C-H bonds, which must be considered for long-chain substrates.

Nucleophilic Substitution Routes for Bromoalkane Generation

A more controlled and widely used method for introducing the bromine atom is through nucleophilic substitution. This typically involves starting with a precursor molecule, such as (9-cyclopropylnonyl)methanol, where a hydroxyl group is located at the desired position. The hydroxyl group is a poor leaving group itself but can be converted into a more effective one. masterorganicchemistry.com

One common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. ucalgary.calibretexts.org These sulfonate esters are excellent leaving groups, much like halides. ucalgary.cacsbsju.edu The resulting tosylate can then be readily displaced by a bromide nucleophile (e.g., from sodium bromide) in an Sₙ2 reaction to yield the desired (9-bromononyl)cyclopropane. savemyexams.com A key advantage of this two-step process is that the formation of the sulfonate ester does not invert the stereocenter at the carbon, allowing for stereochemical control. libretexts.org

The Appel reaction provides a direct, one-pot method for converting an alcohol to a bromoalkane. wikipedia.orgalfa-chemistry.com This reaction uses triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). alfa-chemistry.comorganic-chemistry.org The alcohol is converted into an oxyphosphonium intermediate, which is then displaced by bromide in an Sₙ2 reaction, resulting in the formation of the alkyl bromide and triphenylphosphine oxide. wikipedia.orgnrochemistry.com This method is valued for its mild and nearly neutral conditions. alfa-chemistry.com

| Reaction | Reagents | Intermediate | Key Features |

| From Alcohol via Tosylate | 1. TsCl, Pyridine2. NaBr | Alkyl Tosylate | Two-step, controlled Sₙ2 reaction with a good leaving group. ucalgary.calibretexts.org |

| Appel Reaction | PPh₃, CBr₄ | Oxyphosphonium salt | One-pot conversion of alcohols to bromides under mild conditions. wikipedia.orgorganic-chemistry.org |

| From Alcohol with HBr | NaBr, H₂SO₄ | Protonated Alcohol | Generates HBr in situ to react with the alcohol. chemguide.co.uklibretexts.org |

Chain Elongation Strategies Utilizing Terminal Bromides

A key challenge in the synthesis of this compound is the introduction of the nine-carbon chain. Chain elongation strategies that utilize terminal bromides are particularly relevant. These methods often involve the coupling of a cyclopropane-containing nucleophile with a long-chain electrophile bearing a terminal bromine atom, or vice versa.

One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be prepared from a suitable ω-bromoalkene, which is then subjected to a cyclopropanation reaction. Alternatively, a cyclopropyl-containing Grignard reagent can be coupled with a dihaloalkane.

A plausible route for the synthesis of this compound could involve the Simmons-Smith cyclopropanation of a terminal alkene. wikipedia.orgresearchgate.netnrochemistry.com For example, 10-undecen-1-ol (B85765) can be converted to 1-bromo-10-undecene, which can then undergo cyclopropanation to yield the target compound. The Simmons-Smith reaction is well-suited for this transformation due to its tolerance of various functional groups and its stereospecificity. wikipedia.org

Another strategy involves the hydroboration-oxidation of a cyclopropyl-terminated alkene, followed by bromination of the resulting alcohol. masterorganicchemistry.comlibretexts.orglibretexts.org For example, cyclopropylacetylene (B33242) can be coupled with a seven-carbon fragment to generate a terminal alkene, which is then converted to the desired bromoalkane.

The following table summarizes representative chain elongation reactions applicable to the synthesis of ω-bromoalkyl cyclopropanes.

Table 1: Representative Chain Elongation Reactions for ω-Bromoalkyl Cyclopropanes

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Bromo-10-undecene | Diiodomethane, Zinc-Copper couple | Simmons-Smith Reaction, Et₂O | (10-bromodecyl)cyclopropane | ~70-80 | wikipedia.orgresearchgate.net |

| Cyclopropylmethyl bromide | 1,8-Dibromooctane | Mg, THF; Cu(I) catalyst | This compound | Varies | researchgate.netscbt.com |

| 10-Undecen-1-ol | 1. MsCl, Et₃N; 2. MgBr₂ | Ether | 1-Bromo-10-undecene | High | nih.gov |

| Cyclopropylacetylene | 1-bromo-7-iodoheptane | n-BuLi, then coupling | 9-Cyclopropylnon-1-yne | Good | N/A |

| 9-Cyclopropylnon-1-ene | 1. 9-BBN; 2. H₂O₂, NaOH; 3. PBr₃ | 1. THF; 2. Pyridine | This compound | Good | masterorganicchemistry.comlibretexts.org |

Convergent and Divergent Synthetic Pathways for this compound Scaffolds

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, offering flexibility in accessing a variety of related structures. numberanalytics.com

Table 2: Example of a Convergent Synthetic Approach

| Fragment 1 Synthesis | Fragment 2 Synthesis | Coupling Reaction | Final Product |

| Cyclopropanecarboxylic acid → Cyclopropylmethanol → Cyclopropylmethyl bromide | 1,9-Nonanediol → 9-Bromononan-1-ol → 9-Bromononyl tosylate | Grignard reaction between cyclopropylmagnesium bromide and 1,9-dibromononane | This compound |

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. wikipedia.org This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For the synthesis of this compound and its analogs, a suitable starting point for a divergent approach would be a functionalized cyclopropane, such as cyclopropanecarboxaldehyde (B31225) or cyclopropylmethanol.

From cyclopropylmethanol, for instance, the alcohol could be oxidized to the aldehyde, which can then undergo various chain elongation reactions. Alternatively, the alcohol could be converted to a leaving group (e.g., bromide or tosylate) to allow for nucleophilic substitution with different carbon chains. This central intermediate allows for the synthesis of not only this compound but also a range of analogs with different chain lengths, terminal functional groups, or substitution patterns on the cyclopropane ring.

Table 3: Example of a Divergent Synthetic Approach from Cyclopropylmethanol

| Common Intermediate | Reaction Pathway | Product |

| Cyclopropylmethanol | 1. PBr₃; 2. Mg, then coupling with 1,8-dibromooctane | This compound |

| 1. Swern oxidation to cyclopropanecarboxaldehyde; 2. Wittig reaction with C₈H₁₇PPh₃Br | 1-Cyclopropylnon-1-ene | |

| 1. Tosylation; 2. Substitution with NaN₃, then reduction | (Aminomethyl)cyclopropane | |

| 1. Etherification with 9-bromonon-1-ene | 1-((9-Bromonon-1-en-1-yl)oxy)methyl)cyclopropane |

Reactivity and Transformational Chemistry of 9 Bromononyl Cyclopropane

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a three-membered carbocycle with significant ring strain, estimated at approximately 27 kcal/mol. This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), resulting in bent "banana" bonds and increased p-character in the C-C bonds. Consequently, the cyclopropane ring exhibits unique reactivity, often behaving similarly to an alkene in its ability to undergo ring-opening reactions.

Ring-Opening Reactions of Cyclopropane Derivatives

The high ring strain of cyclopropanes makes ring-opening reactions thermodynamically favorable. These reactions can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

Electrophilic attack on a cyclopropane ring typically leads to the cleavage of a C-C bond and the formation of a carbocationic intermediate, which is then trapped by a nucleophile. In the case of an unsubstituted or symmetrically substituted cyclopropane, the attack can occur at any of the C-C bonds. For monosubstituted cyclopropanes like (9-bromononyl)cyclopropane, the reaction with an electrophile (E+) would proceed via attack on one of the ring's C-C bonds. This results in the formation of a 1,3-addition product.

For instance, the reaction of cyclopropane with hydrobromic acid yields 1-bromopropane (B46711) researchgate.net. In the case of this compound, an electrophile could attack one of the two equivalent C-C bonds adjacent to the substituted carbon or the C-C bond opposite to it. The regiochemical outcome would be influenced by the stability of the resulting carbocationic intermediate. Given the electron-donating nature of the alkyl substituent, the formation of a secondary carbocation would be favored, leading to cleavage of the bond opposite the point of substitution.

The reaction with halogens, such as bromine (Br₂), in the absence of UV light, also proceeds via electrophilic ring-opening to give 1,3-dihalopropanes pharmaguideline.com. For this compound, this would be expected to yield a 1,3-dibromo derivative along the propane (B168953) subunit formed from the ring opening.

Table 1: Illustrative Examples of Electrophilic Ring-Opening of Cyclopropanes

| Cyclopropane Derivative | Reagent | Product | Reference |

|---|---|---|---|

| Cyclopropane | HBr | 1-Bromopropane | researchgate.net |

| Cyclopropane | Br₂ in CCl₄ | 1,3-Dibromopropane | pharmaguideline.com |

This table presents illustrative examples and does not represent experimental data for this compound.

Nucleophilic ring-opening of simple, unactivated cyclopropanes is generally difficult due to the lack of a suitable leaving group and the low acidity of the ring protons. Such reactions typically require the cyclopropane to be "activated" by electron-withdrawing groups, which is not the case for this compound. However, under forcing conditions or with highly reactive nucleophiles, ring-opening could theoretically occur. The nucleophile would attack one of the carbon atoms of the ring in an SN2-type fashion, leading to the cleavage of a C-C bond. Given the structure of this compound, a nucleophile would likely attack one of the less sterically hindered methylene (B1212753) carbons of the cyclopropyl (B3062369) group.

The cyclopropane ring can undergo opening when subjected to radical initiators. The addition of a radical to the cyclopropane ring can lead to a cyclopropylcarbinyl radical, which can then undergo rapid ring-opening to form a more stable homoallylic radical nih.govnih.gov. This process is often utilized in mechanistic studies as a "radical clock" due to the fast and predictable rate of the ring-opening step rsc.org.

For this compound, a radical initiator could lead to the formation of a primary radical that would rearrange to a more stable secondary radical. For example, bromine radical-mediated ring-opening of alkylidenecyclopropanes has been documented to yield homoallylic bromides beilstein-journals.orgresearchgate.net. A similar process for this compound would likely involve the formation of a radical intermediate that could potentially lead to various rearranged or functionalized products, depending on the reaction conditions and the presence of radical traps.

Table 2: Illustrative Examples of Radical-Mediated Ring-Opening of Cyclopropane Derivatives

| Cyclopropane Derivative | Radical Source/Initiator | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Alkylidenecyclopropanes | Bromine radical | Homoallylic radical | Homoallylic bromides | beilstein-journals.orgresearchgate.net |

| Alkylidenecyclopropanes | Fluoroalkyl radical | Homoallylic radical | Fluorinated homoallylic compounds | nih.gov |

This table presents illustrative examples and does not represent experimental data for this compound.

Transition metals can catalyze a variety of transformations involving cyclopropanes, often proceeding through the formation of a metallacyclobutane intermediate nih.gov. These reactions can lead to ring-opening, cycloadditions, or rearrangements. For a simple alkylcyclopropane like this compound, a transition metal catalyst could insert into one of the C-C bonds of the ring. The resulting metallacyclobutane could then undergo further reactions, such as reductive elimination or β-hydride elimination, to yield a variety of products.

For example, nickel-catalyzed cross-electrophile coupling reactions have been used to synthesize alkylcyclopropanes from 1,3-diol derivatives nih.gov. While this is a synthetic method, the reverse process, the ring-opening of a cyclopropane via transition metal catalysis, is also well-established. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds nih.govorganicreactions.org. The presence of the bromo-functional group on the nonyl chain of this compound could also participate in cross-coupling reactions, potentially leading to complex intramolecular processes if the appropriate catalyst is chosen.

Rearrangement Reactions of Cyclopropane Moieties

Under thermal or catalytic conditions, cyclopropanes can undergo various rearrangement reactions wikipedia.org. A classic example is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene (B43876) at high temperatures nih.gov. For a simple alkylcyclopropane such as this compound, which lacks the activating vinyl group, such rearrangements would require more drastic conditions.

Thermal rearrangements of simple alkylcyclopropanes can lead to propenes. For this compound, heating could potentially induce isomerization to the corresponding alkene, although this would likely require high temperatures and might compete with other decomposition pathways. Acid-catalyzed rearrangements are also possible, which would proceed through carbocationic intermediates similar to those in electrophilic ring-opening reactions, leading to isomeric alkenes.

Table 3: Illustrative Examples of Rearrangement Reactions of Cyclopropane Derivatives

| Cyclopropane Derivative | Conditions | Rearrangement Type | Product | Reference |

|---|---|---|---|---|

| 1,1-Divinyl-2-phenylcyclopropanes | Thermal | Divinylcyclopropane rearrangement | Vinylcyclopentenes | nih.govnih.gov |

| 1,1-Divinyl-2-phenylcyclopropanes | Thermal | Aromatic Cope-ene rearrangement | Tricyclic spirolactams | nih.gov |

This table presents illustrative examples and does not represent experimental data for this compound.

Cycloaddition Reactions Involving the Strained Ring

The cyclopropane ring, characterized by significant ring strain due to its 60° C-C-C bond angles, possesses inherent reactivity that can be harnessed in cycloaddition reactions. researchgate.netresearchgate.net This strain energy, estimated to be around 28 kcal/mol, weakens the C-C bonds compared to acyclic alkanes, making ring-opening processes thermodynamically favorable. researchgate.net In the context of cycloadditions, cyclopropanes can act as three-carbon synthons. However, for simple, non-activated cyclopropanes such as the one in this compound, these reactions are not as common as with their "activated" counterparts, which bear electron-withdrawing and/or electron-donating groups. libretexts.org

Activated cyclopropanes, often referred to as donor-acceptor (D-A) cyclopropanes, readily participate in a variety of cycloaddition reactions, including (3+2), (3+3), and even (8+3) cycloadditions, often under Lewis acid or Brønsted base catalysis. d-nb.infofrontiersin.org These reactions proceed through zwitterionic or radical intermediates, leading to the formation of five-, six-, or even larger-membered rings. For instance, the reaction of D-A cyclopropanes with enamides can yield spirocyclopentane derivatives. frontiersin.org

While there is a lack of specific studies on the cycloaddition reactions of this compound itself, it is anticipated that such reactions would require harsh conditions or the use of transition metal catalysts to facilitate the cleavage of a C-C bond in the non-activated cyclopropane ring. The development of new catalytic systems continues to expand the scope of cycloadditions involving less reactive cyclopropanes. researchgate.net

Reactivity of the Alkyl Bromide Moiety

The primary alkyl bromide at the terminus of the nonyl chain is a versatile functional group that readily participates in a range of transformations common to haloalkanes.

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. Given that it is a primary alkyl halide, it is expected to react predominantly through an S\textsubscript{N}2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The S\textsubscript{N}1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the primary carbocation.

The S\textsubscript{N}2 reactivity of cycloalkyl halides can be slower than their open-chain counterparts, but for this compound, the reactive site is sufficiently removed from the cyclopropane ring, so its electronic effects are minimal. libretexts.org A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Table 1: Representative S\textsubscript{N}2 Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | (9-cyclopropylnonyl)methanol |

| Azide | Sodium Azide (NaN₃) | 1-azido-9-cyclopropylnonane |

| Cyanide | Sodium Cyanide (NaCN) | 10-cyclopropyldecanenitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (9-cyclopropylnonyl)(phenyl)sulfane |

| Malonic Ester Enolate | Diethyl malonate, NaOEt | Diethyl 2-(9-cyclopropylnonyl)malonate |

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form an alkene. The primary substrate character strongly favors the E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement of a proton and the leaving group. The E1 pathway is unlikely for the same reason the S\textsubscript{N}1 reaction is disfavored: the instability of the primary carbocation intermediate.

The use of a bulky base, such as potassium tert-butoxide, would favor elimination over the competing S\textsubscript{N}2 reaction. The product of this reaction would be 9-cyclopropylnon-1-ene.

Table 2: Elimination Reaction of this compound

| Base | Reagent Example | Predominant Pathway | Product |

| Strong, Bulky Base | Potassium tert-butoxide (t-BuOK) | E2 | 9-cyclopropylnon-1-ene |

| Strong, Less Hindered Base | Sodium Ethoxide (NaOEt) | S\textsubscript{N}2 / E2 competition | 1-ethoxy-9-cyclopropylnonane / 9-cyclopropylnon-1-ene |

The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This process is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photolysis. A common synthetic application is the reductive dehalogenation using a radical chain reaction mediated by reagents like tributyltin hydride (Bu₃SnH). libretexts.org In this process, the tributyltin radical abstracts the bromine atom to form the 9-cyclopropylnonyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield cyclopropylnonane and regenerate the tributyltin radical.

These radical intermediates can also participate in carbon-carbon bond-forming reactions. For example, the radical could add to an activated alkene in a Giese reaction.

This compound is an excellent precursor for the formation of organometallic reagents, most notably Grignard reagents. masterorganicchemistry.com Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield (9-cyclopropylnonyl)magnesium bromide.

This Grignard reagent is a potent nucleophile and a strong base. It can react with a wide array of electrophiles to form new carbon-carbon bonds, making it a valuable intermediate in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Reactions of (9-Cyclopropylnonyl)magnesium Bromide

| Electrophile | Product after Acidic Workup |

| Formaldehyde (CH₂O) | 10-cyclopropyldecan-1-ol |

| Acetone ((CH₃)₂CO) | 2-cyclopropyl-10-methyldecan-2-ol |

| Carbon Dioxide (CO₂) | 10-cyclopropyldecanoic acid |

| Ethyl formate (B1220265) (HCOOEt) | 10,12-dicyclopropyl-11-hydroxy-tricosane (after double addition) |

Chemoselectivity and Regioselectivity in Dual-Functionalized Systems

The presence of two reactive sites in this compound necessitates consideration of chemoselectivity. In most cases, the reactivity of the primary alkyl bromide is significantly higher than that of the non-activated cyclopropane ring under ionic or radical conditions.

Under nucleophilic or basic conditions (S\textsubscript{N}2/E2): Reactions will almost exclusively occur at the alkyl bromide end of the molecule. The cyclopropane ring is stable to most nucleophiles and bases unless they are exceptionally strong or the reaction is carried out at very high temperatures.

During organometallic reagent formation: The Grignard reagent forms selectively at the C-Br bond. The resulting organometallic compound is a strong base and nucleophile, but it will typically not react with the cyclopropane ring of another molecule.

Under radical conditions: Halogen atom transfer from the C-Br bond is a much lower energy process than the homolytic cleavage of a C-C or C-H bond in the cyclopropane ring or the alkyl chain. Thus, radical formation will be initiated at the bromide.

Under conditions for cycloaddition: If harsh conditions or specific catalysts are used to activate the cyclopropane ring for a cycloaddition, there is a possibility of side reactions involving the alkyl bromide, such as elimination or substitution, depending on the reagents and temperature employed.

Control of Reaction Pathways between Cyclopropane and Bromoalkyl Sites

The selective transformation of this compound hinges on the inherent differences in reactivity between the non-activated cyclopropane ring and the primary alkyl bromide. Generally, primary alkyl bromides are more susceptible to nucleophilic substitution (SN2) reactions than non-activated cyclopropanes. The significant ring strain in the cyclopropane ring makes SN2 reactions at the ring carbons kinetically unfavorable due to the high energy of the required pentacoordinate transition state. libretexts.org

Reaction at the Bromoalkyl Site:

Standard SN2 conditions typically favor reaction at the primary bromide. A wide range of nucleophiles can be employed to displace the bromide ion, leaving the cyclopropane ring intact. This selectivity allows for the introduction of various functional groups at the terminus of the nonyl chain.

For instance, reaction with a strong nucleophile like sodium cyanide would be expected to yield 10-cyclopropyl-decanenitrile. Similarly, treatment with an alkoxide, such as sodium ethoxide, would lead to the corresponding ether, (9-ethoxy-nonyl)cyclopropane. The choice of solvent can also influence the reaction, with polar aprotic solvents generally favoring SN2 reactions. masterorganicchemistry.com

Table 1: Predicted Products of Nucleophilic Substitution at the Bromoalkyl Site

| Nucleophile | Reagent | Predicted Product Name |

| Cyanide | NaCN | 10-Cyclopropyldecanenitrile |

| Azide | NaN₃ | (9-Azidononyl)cyclopropane |

| Thiolate | NaSH | 1-Cyclopropylnonane-9-thiol |

| Hydroxide | NaOH | 9-Cyclopropylnonan-1-ol |

| Alkoxide | NaOR | (9-Alkoxynonyl)cyclopropane |

Reaction at the Cyclopropane Site:

Conversely, conditions that promote radical pathways or involve strong electrophiles can lead to reactions involving the cyclopropane ring. The cyclopropane ring, while relatively inert to nucleophiles, can undergo ring-opening reactions. nih.gov For example, radical-mediated reactions, often initiated by light or a radical initiator, can lead to the opening of the three-membered ring. nih.gov The presence of the bromoalkyl chain could potentially influence the regioselectivity of such a ring-opening.

Furthermore, reactions with strong Lewis acids could activate the cyclopropane ring towards cleavage. However, the primary bromide can also interact with Lewis acids, leading to a complex reaction profile. Computational studies on the reactivity of alkyl halides have shown that reaction pathways can be influenced by the choice of catalyst and conditions. rsc.org

Intermolecular and Intramolecular Reactivity Dynamics

The long nonyl chain connecting the cyclopropane and bromoalkyl functionalities introduces the possibility of intramolecular reactions, which compete with intermolecular reactions with external reagents.

Intermolecular Reactivity:

In the presence of an external nucleophile, the primary determinant of reactivity is the competition between the bromoalkyl and cyclopropyl sites, as discussed in the previous section. For most common nucleophilic reactions, the bromoalkyl site is the preferred point of attack.

The formation of a Grignard reagent from this compound by reaction with magnesium metal would create a powerful nucleophile at the terminus of the alkyl chain. This organometallic intermediate can then participate in a variety of intermolecular reactions, such as additions to carbonyl compounds or cross-coupling reactions, while preserving the cyclopropane ring.

Intramolecular Reactivity:

The potential for intramolecular cyclization exists, where the nucleophilic character is generated at one end of the molecule to attack the electrophilic site at the other. For instance, the formation of a Grignard reagent from this compound could potentially lead to an intramolecular SN2 reaction, where the carbanion attacks the cyclopropane ring. However, due to the high activation energy for SN2 reactions on a cyclopropane ring, this pathway is generally considered unlikely. libretexts.org

A more plausible intramolecular reaction would involve the formation of a large ring through nucleophilic displacement of the bromide by a nucleophile attached to the cyclopropane end of the molecule after a prior functionalization step. However, the formation of large rings (in this case, a 12-membered ring) is often entropically disfavored compared to intermolecular reactions, especially at higher concentrations. masterorganicchemistry.com Intramolecular reactions are generally more favorable when they lead to the formation of five- or six-membered rings. masterorganicchemistry.com

Under radical conditions, an intramolecular cyclization could also be envisioned. For example, the generation of a radical at the bromine-bearing carbon could potentially lead to an intramolecular addition to the cyclopropane ring. However, the long chain length makes this an entropically challenging process. Studies on radical cyclization reactions show a strong preference for the formation of smaller rings. libretexts.org

Table 2: Summary of Expected Reactivity

| Reaction Type | Reagents/Conditions | Predominant Reaction Site | Expected Outcome |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., CN⁻, N₃⁻) | Bromoalkyl | Substitution of Bromide |

| Radical Reaction | Radical Initiators (e.g., AIBN), Light | Cyclopropane/Bromoalkyl | Potential Ring-Opening/Rearrangement |

| Grignard Formation | Mg | Bromoalkyl | Formation of Cyclopropylnonylmagnesium bromide |

| Intramolecular Cyclization | Conditions favoring internal nucleophile | Bromoalkyl/Cyclopropane | Generally disfavored due to large ring size |

Applications in Complex Molecule Synthesis

(9-Bromononyl)cyclopropane as a Modular Building Block for Carbon Skeleton Assembly

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful strategy in organic chemistry. This compound is an exemplary modular building block, providing a cyclopropyl-terminated nine-carbon chain that can be readily incorporated into larger structures.

The primary utility of the bromo-functional group is its susceptibility to nucleophilic displacement, allowing for the facile introduction of a variety of substituents. For instance, conversion of the bromide to an organometallic species, such as a Grignard or organolithium reagent, transforms the molecule into a potent nucleophile. This nucleophilic cyclopropyl-nonyl unit can then be added to electrophilic partners like aldehydes, ketones, and esters to forge new carbon-carbon bonds. masterorganicchemistry.com This approach allows for the linear extension of molecular frameworks, with the cyclopropane (B1198618) ring serving as a terminal functional group or a point for further elaboration.

Furthermore, the bromide can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, after conversion to a suitable organometallic partner (e.g., a boronic ester). These powerful reactions enable the connection of the cyclopropyl-nonyl fragment to sp-, sp2-, and sp3-hybridized carbon centers, providing access to a vast array of complex carbon skeletons. organic-chemistry.org

Construction of Macrocyclic and Polycyclic Architectures Utilizing Bromoalkyl Cyclopropanes

The synthesis of macrocycles and polycyclic systems presents a significant challenge in organic synthesis due to entropic and enthalpic barriers. Bromoalkyl cyclopropanes, including This compound , can serve as key precursors in macrocyclization strategies. The long, flexible nonyl chain provides the necessary length to span large ring sizes, while the terminal bromide and the cyclopropane ring offer reactive sites for ring closure.

One common strategy involves the intramolecular reaction between the terminal bromide and a nucleophile positioned at the other end of a long-chain precursor. For example, a molecule containing both the This compound unit and a distal alcohol or amine functionality can undergo intramolecular cyclization to form a macrocyclic ether or amine, respectively. The reaction is typically performed under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

The cyclopropane ring itself can also be a key participant in the construction of polycyclic systems. Ring-opening reactions of the cyclopropane moiety, often promoted by Lewis or Brønsted acids, can generate carbocationic intermediates that subsequently undergo intramolecular cyclization with a suitably positioned nucleophile or π-system. rsc.org This strategy allows for the creation of larger rings fused to the newly formed carbocycle.

Precursor Roles in the Synthesis of Architecturally Challenging Organic Frameworks

The unique reactivity of the cyclopropane ring makes This compound a valuable precursor for the synthesis of architecturally complex organic frameworks. The strain energy of the three-membered ring (approximately 27 kcal/mol) provides a thermodynamic driving force for a variety of ring-opening reactions, leading to the formation of more stable, acyclic or larger cyclic structures.

For instance, radical-mediated ring-opening of the cyclopropane can generate a primary radical at the terminus of the nonyl chain, which can then participate in a cascade of reactions to build complex polycyclic frameworks. Similarly, transition metal-catalyzed reactions can induce novel rearrangements and cycloadditions involving the cyclopropane ring, providing access to scaffolds that would be difficult to obtain through conventional methods.

The combination of the reactive bromide and the "spring-loaded" cyclopropane ring in a single molecule allows for sequential or one-pot transformations that rapidly increase molecular complexity. This dual functionality makes This compound a powerful tool for diversity-oriented synthesis, where a common precursor is used to generate a library of structurally diverse molecules.

Development of Novel Molecular Scaffolds for Chemical Research

The incorporation of the cyclopropylnonyl moiety can lead to the development of novel molecular scaffolds with unique three-dimensional shapes and properties. The rigid and sterically defined nature of the cyclopropane ring can be used to control the conformation of flexible molecules, which is a crucial aspect in the design of bioactive compounds and new materials. marquette.edu

By strategically placing the This compound unit within a larger molecule, chemists can introduce a "kink" or a specific spatial orientation that can influence intermolecular interactions and biological activity. The long alkyl chain provides a flexible spacer, while the cyclopropane acts as a conformational anchor.

The subsequent functionalization of the cyclopropane ring or the terminal bromide allows for the diversification of these novel scaffolds, leading to the creation of libraries of compounds for screening in drug discovery and materials science. The ability to generate new and diverse molecular shapes is essential for exploring new areas of chemical space and identifying molecules with desired functions.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Cyclopropane (B1198618) Ring Opening Mechanisms with Bromoalkyl Substitution

The significant ring strain of the cyclopropane ring, estimated to be around 27.6 kcal/mol, is a primary driving force for its chemical transformations. This strain can be relieved through ring-opening reactions, which can proceed through various mechanisms, including radical, cationic, and anionic pathways. The bromoalkyl substituent can play a crucial role in influencing which of these mechanisms is favored.

Under radical conditions, for instance, initiated by light or a radical initiator, the abstraction of the bromine atom can lead to the formation of a primary alkyl radical. This radical can then undergo intramolecular reactions. Oxidative radical ring-opening/cyclization of cyclopropane derivatives often proceeds via the formation of a carbon-centered radical, which subsequently leads to the opening of the three-membered ring. nih.gov

In the presence of a base, an elimination reaction can occur, leading to the formation of a cyclopropyl-substituted alkene. Alternatively, nucleophilic substitution at the carbon bearing the bromine atom can compete with ring-opening reactions. The specific reaction conditions, including the nature of the base or nucleophile, solvent, and temperature, will dictate the predominant pathway.

Detailed Studies on Alkyl Bromide Reaction Pathways in the Presence of Strained Rings

The reactivity of the alkyl bromide portion of (9-bromononyl)cyclopropane is subject to the classical pathways of nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2). The presence of the sterically demanding cyclopropane ring at the end of the nonyl chain can influence the rates and outcomes of these reactions.

Under conditions favoring carbocation formation (e.g., in the presence of a Lewis acid or in a polar protic solvent), an S(_N)1 or E1 mechanism could be operative. The formation of a primary carbocation at the end of the nonyl chain is generally unfavorable. However, rearrangement reactions, potentially involving the cyclopropane ring, could occur if a more stable carbocation can be formed.

Radical reactions of alkyl bromides are also well-documented. libretexts.org In the case of this compound, homolytic cleavage of the C-Br bond would generate a 9-cyclopropylnonyl radical. This radical intermediate could then participate in various subsequent reactions, including intramolecular cyclization or reaction with other radical species present in the medium.

Stereochemical Control in this compound Transformations

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior. For reactions that proceed via a chiral intermediate or transition state, the stereochemical outcome can provide valuable mechanistic insights.

In the context of intramolecular cyclization, where the terminal bromine atom is displaced by a nucleophile generated from the cyclopropane ring (or vice versa), the stereochemistry of the starting material and the resulting product can reveal details about the transition state geometry. For instance, intramolecular S(_N)2 reactions proceed with inversion of configuration at the electrophilic carbon center.

Radical cyclization reactions can also exhibit stereoselectivity. The stereochemical outcome is often governed by the conformation of the radical intermediate leading to the transition state of the cyclization step. The formation of five- or six-membered rings is generally favored in radical cyclizations.

While specific stereochemical studies on this compound are not extensively reported, general principles of stereocontrol in cyclopropane and alkyl halide reactions can be applied to predict potential outcomes. The development of enantioselective catalysis for reactions involving such molecules is an active area of research, often employing chiral ligands to control the stereochemistry of the products. rsc.org

Kinetic and Thermodynamic Considerations in Reaction Design

The design of selective transformations involving this compound relies on a thorough understanding of the kinetic and thermodynamic parameters of the competing reaction pathways.

Kinetics: The rate of a particular reaction is determined by its activation energy (). While a reaction may be thermodynamically favorable, it may not occur at a reasonable rate if the activation energy is too high. For this compound, several competing pathways with different activation energies are possible. For example, the activation energy for S(_N)2 displacement of the bromide will compete with the activation energy for a base-mediated elimination or a radical-initiated ring-opening.

By carefully choosing reaction conditions such as temperature, solvent, and catalysts, it is possible to selectively favor one reaction pathway over others by influencing the relative rates of the competing reactions. For example, radical reactions are often initiated by light or heat, while ionic reactions are typically favored by polar solvents and the presence of acids or bases.

Data Table: General Thermodynamic and Kinetic Parameters for Relevant Reaction Types

| Reaction Type | Key Thermodynamic Feature | Key Kinetic Factor | Typical Conditions |

| Cyclopropane Ring Opening | Relief of ~27.6 kcal/mol ring strain | Activation energy for C-C bond cleavage | Heat, light, acid, base, metal catalyst |

| S(_N)2 on Alkyl Bromide | Formation of a new C-Nucleophile bond | Steric hindrance at the reaction center | Strong nucleophile, polar aprotic solvent |

| E2 on Alkyl Bromide | Formation of a (\pi)-bond | Strength and steric bulk of the base | Strong, sterically hindered base |

| Radical Cyclization | Formation of a stable cyclic product | Stability of the radical intermediate | Radical initiator (e.g., AIBN), light |

Note: The values and conditions in this table are general and can vary significantly depending on the specific substrate and reagents.

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Cyclopropane (B1198618) Ring Strain and Bonding in Bromoalkyl Derivatives

The cyclopropane ring is renowned for its significant ring strain, a consequence of its C-C-C bond angles being constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. libretexts.org This angle strain leads to bent, or "banana," bonds, where the electron density of the C-C bonds is located outside the internuclear axis. This unique bonding arrangement results in a molecule that is significantly less stable than its acyclic counterpart, propane (B168953). libretexts.orglibretexts.org The total ring strain in cyclopropane is approximately 27.6 kcal/mol. masterorganicchemistry.com

Quantum chemical calculations, such as those employing ab initio and density functional theory (DFT) methods, are instrumental in quantifying and understanding this strain. These calculations can precisely model the electron distribution and orbital interactions within the cyclopropane ring. For a bromoalkyl derivative like (9-bromononyl)cyclopropane, the presence of the long alkyl chain and the terminal bromine atom is not expected to significantly alter the inherent strain of the cyclopropane ring itself. However, the substituent can influence the electronic properties of the ring through inductive effects.

The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I) that can slightly perturb the electron density of the cyclopropane ring, even over the long nonyl chain. This effect, however, is generally weak due to the distance. Of greater interest is the impact of the cyclopropyl (B3062369) group on the bromoalkyl chain. The cyclopropane ring, due to the high p-character of its C-C bonds, can exhibit electronic properties similar to a double bond, including the ability to donate electron density.

| Property | Typical Value for Cyclopropane | Expected Influence in this compound |

| C-C-C Bond Angle | 60° | Approximately 60° |

| Ring Strain Energy | ~27.6 kcal/mol | Largely unchanged by the substituent |

| C-C Bond Dissociation Energy | ~65 kcal/mol | Slightly modulated by long-range electronic effects |

Computational Modeling of Reaction Mechanisms and Transition States for Transformations of this compound

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, several reaction types can be envisaged, and their pathways can be computationally explored. These include nucleophilic substitution at the bromine-bearing carbon and reactions involving the opening of the strained cyclopropane ring.

DFT calculations are commonly employed to map the potential energy surface of a reaction. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For instance, in a nucleophilic substitution reaction (e.g., with a hydroxide (B78521) ion to form (9-cyclopropylnonan-1-ol)), computational models can distinguish between an S(_N)2 or S(_N)1 pathway. The calculations would involve optimizing the geometries of the reactants, the pentacoordinate transition state (for S(_N)2) or the carbocation intermediate (for S(_N)1), and the products.

Ring-opening reactions of cyclopropanes can be initiated by electrophiles, radical species, or transition metals. Computational studies can model these processes, providing detailed information about the transition state geometries and the stereochemical outcomes of the reaction. For example, the acid-catalyzed ring-opening would likely proceed via a protonated cyclopropane intermediate, leading to a carbocation that can be trapped by a nucleophile.

| Reaction Type | Key Computational Insights |

| Nucleophilic Substitution | Determination of S(_N)1 vs. S(_N)2 pathway, activation energies, and kinetic isotope effects. |

| Ring Opening | Characterization of transition states for electrophilic, radical, or metal-catalyzed processes; prediction of regioselectivity and stereoselectivity. |

| Radical Reactions | Modeling of radical abstraction of the bromine atom and subsequent rearrangements or reactions of the resulting alkyl radical. |

This table outlines the types of insights that can be gained from computational modeling for hypothetical reactions of this compound.

Prediction of Reactivity and Selectivity in Bromoalkyl Cyclopropane Systems

Building on the mechanistic insights from computational modeling, the prediction of reactivity and selectivity is a major goal of theoretical chemistry. escholarship.orgrsc.org For a molecule with multiple reactive sites like this compound, computational methods can help predict which site is more likely to react under specific conditions.

Reactivity indices, derived from conceptual DFT, can be used to predict the most nucleophilic and electrophilic sites in a molecule. For example, the Fukui function can indicate the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. In this compound, this could help determine the relative reactivity of the C-Br bond versus the C-C bonds of the cyclopropane ring.

Computational tools can also predict regioselectivity and stereoselectivity in reactions where multiple products are possible. chemrxiv.org For example, in a ring-opening reaction, calculations can determine the relative energies of the transition states leading to different carbocation intermediates, thus predicting which product will be favored.

| Parameter | Computational Method | Application to this compound |

| Site Reactivity | Conceptual DFT (e.g., Fukui functions, electrostatic potential maps) | Predicting the most likely site for nucleophilic or electrophilic attack. |

| Regioselectivity | Transition state energy calculations | Predicting the outcome of ring-opening reactions. |

| Stereoselectivity | Modeling of diastereomeric transition states | Predicting the stereochemical course of reactions at chiral centers or during ring opening. |

This table summarizes computational approaches for predicting reactivity and selectivity in systems analogous to this compound.

Conformational Analysis of this compound and its Derivatives

The long, flexible nonyl chain of this compound can adopt a multitude of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity.

Computational methods, particularly molecular mechanics (MM) and DFT, are well-suited for conformational analysis. A systematic conformational search can be performed to explore the potential energy surface and identify the various low-energy conformers. For this compound, the key degrees of freedom are the dihedral angles along the C-C bonds of the nonyl chain.

The results of a conformational analysis are typically presented as a potential energy profile, showing the relative energies of different conformers as a function of one or more dihedral angles. The most stable conformers will be those that minimize steric interactions and optimize any favorable intramolecular interactions. For the nonyl chain, an extended, anti-periplanar arrangement of the carbon backbone is generally favored. The orientation of the cyclopropyl group relative to the chain will also be a key factor.

| Computational Task | Description | Relevance to this compound |

| Conformational Search | Systematically or stochastically exploring the conformational space. | Identifying the various possible shapes the molecule can adopt. |

| Geometry Optimization | Finding the minimum energy geometry for each identified conformer. | Determining the precise structure of the stable conformers. |

| Energy Calculation | Determining the relative energies of the conformers. | Identifying the most populated conformations at a given temperature. |

This table outlines the computational workflow for the conformational analysis of flexible molecules like this compound.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of Bromoalkyl Cyclopropanes

The principles of green chemistry are increasingly pivotal in the development of synthetic routes for complex molecules. For bromoalkyl cyclopropanes, research is moving towards more environmentally benign and economically viable methods. A significant area of innovation involves the use of simple, inexpensive, and readily available catalysts. For instance, NaOH has been effectively used as the sole catalyst in chemo- and diastereo-selective (3 + 2) cycloaddition reactions between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enones, providing a green and facile approach to complex molecules. frontiersin.org This methodology avoids the use of heavy metals and harsh reagents, aligning with green chemistry principles. frontiersin.org

Future strategies are likely to expand on these foundations, exploring:

Catalyst-Free Approaches: Developing metal-free intermolecular oxidative C-N bond formation through tandem C-H and N-H bond functionalization represents a stride towards greener catalytic reactions. uri.edu

Earth-Abundant Metal Catalysts: There is a growing focus on replacing precious metal catalysts with those based on earth-abundant and non-toxic elements like iron. uri.edu Iron-catalyzed cross-couplings are known for their efficiency at low temperatures and use of simple ligands. uri.edu

Biocatalysis: The use of engineered enzymes, such as myoglobin (B1173299) variants, for stereoselective cyclopropanation presents a powerful, sustainable alternative to traditional chemocatalysis. utdallas.edu Biocatalytic methods can produce optically pure cyclopropanes, which are highly valuable in pharmaceutical synthesis. utdallas.edu

These innovations aim to reduce waste, minimize energy consumption, and utilize safer solvents and reagents, making the synthesis of bromoalkyl cyclopropanes more sustainable.

Catalyst Development for Enhanced Reactivity and Selectivity in Dual-Functionalized Compounds

The presence of two distinct functional groups in (9-bromononyl)cyclopropane—the cyclopropyl (B3062369) ring and the terminal bromine—necessitates catalysts that offer high selectivity and reactivity. Developing catalysts that can differentiate between or sequentially activate these sites is a key research challenge.

Recent advancements include:

Dual-Functional Catalysis: This concept involves catalysts that can induce reactions under different conditions, such as with or without light. For example, an organic p–n bilayer composed of a perylene (B46583) derivative and cobalt phthalocyanine, when loaded with a silver co-catalyst, can facilitate the oxidation of hydrazine (B178648) both under irradiation and in the dark. nih.gov This type of catalysis, where functionality is enhanced by co-catalysts, could be adapted for selective transformations on dual-functionalized molecules like bromoalkyl cyclopropanes.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are effective for the cross-coupling of aryl bromides with cyclopropylmagnesium bromide, yielding cyclopropyl arenes. organic-chemistry.org Further development of these catalysts could enhance their tolerance for the bromoalkyl chain, allowing for selective coupling at the cyclopropane (B1198618) ring without interference from the terminal halide.

Rhodium(III) Catalysis: In diastereoselective cyclopropanation of alkenes with N-enoxyphthalimides, rhodium(III) catalysis has been shown to switch between trans- and cis-diastereoinduction based on the flexibility of rhodacyclic intermediates. organic-chemistry.org Such nuanced control is critical for synthesizing complex, stereodefined cyclopropane derivatives.

Future research will likely focus on creating highly sophisticated catalytic systems, including acid-base catalysts and artificial enzymes, that can perform selective C-H bond functionalization on complex molecules with high precision. rsc.orgyoutube.com

Integration with Flow Chemistry and Automated Synthesis for Complex Cyclopropyl Building Blocks

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. durham.ac.uknih.gov For the synthesis of complex cyclopropyl building blocks like this compound, flow chemistry provides a pathway to greater efficiency and automation. researchgate.netnih.gov

Key benefits and emerging applications include:

On-Demand Generation of Intermediates: Flow reactors can safely generate unstable and highly reactive intermediates, such as diazomethane, and immediately use them in subsequent reactions, minimizing risks associated with their storage and handling. youtube.com

Telescoped Reactions: Flow setups allow for the creation of continuous systems where multiple reaction steps are performed sequentially without isolating intermediates. youtube.com This "telescoping" significantly shortens synthesis times and reduces waste. researchgate.net

Scalability: Flow processes are often more easily scaled up than batch reactions. nih.govnih.gov A continuous-flow synthesis for key cycloparaphenylene building blocks has been reported on a kilogram scale, demonstrating the potential for large-scale production. researchgate.netnih.gov This is particularly relevant for producing versatile building blocks needed for advanced synthesis programs. durham.ac.uk

Photochemistry and Electrochemistry: Continuous flow systems are well-suited for photochemical and electrochemical reactions, offering improved transport of reagents to electrodes or uniform exposure to light, leading to higher selectivity and shorter reaction times. youtube.com

The integration of automated feedback loops and machine learning algorithms with flow reactors will further enhance the ability to optimize reaction conditions in real-time, accelerating the discovery and production of novel, complex cyclopropyl structures.

Exploration of Novel Chemical Transformations for Multifunctional Cyclopropyl Halides

The strained nature of the cyclopropane ring makes it susceptible to a variety of unique chemical transformations, offering avenues for creating diverse molecular architectures from multifunctional cyclopropyl halides. scispace.comrsc.org

Promising areas of research include:

Ring-Opening Reactions: The cyclopropane ring can undergo reductive ring-opening. For instance, samarium(II) iodide (SmI₂)-mediated reactions can open cyclopropanecarboxylates to form deuterated esters or alcohols, demonstrating a method for regioselective functionalization. acs.orgacs.org Applying similar strategies to bromoalkyl cyclopropanes could yield linear compounds with precisely placed functional groups.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules. uri.edu Palladium(0)-catalyzed intramolecular C-H bond functionalization of cyclopropanes has been used to synthesize quinoline (B57606) derivatives, showcasing the potential to build complex heterocyclic structures from simple cyclopropyl precursors. researchgate.net

Radical Cascade Reactions: The hydration of [1.1.1]propellane can trigger a ring-opening that, under photocatalytic conditions, initiates an iridium-catalyzed radical cascade reaction to form multi-substituted cyclobutanols. rsc.org This highlights the potential for cascade reactions starting from strained rings to rapidly build molecular complexity.

Dual-Functional Group Transfer: Novel reagents are being developed that can transfer two functional groups simultaneously. youtube.com This approach could be used to add two new functionalities across the cyclopropane ring or to react with both the ring and the terminal halide in a controlled manner.

These emerging transformations expand the synthetic utility of multifunctional cyclopropyl halides far beyond their use as simple alkylating agents, opening doors to the creation of novel materials and biologically active compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.